molecular formula C13H16N2O3 B2768992 N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-hydroxyphenyl}acetamide CAS No. 77695-59-1

N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-hydroxyphenyl}acetamide

Cat. No.: B2768992
CAS No.: 77695-59-1
M. Wt: 248.282
InChI Key: AGGMFSFGXUUSRA-VOTSOKGWSA-N
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Description

Historical Context and Development

The synthesis of this compound emerged from broader efforts to optimize enaminone-based pharmacophores during the early 21st century. Enaminones, first recognized for their utility in heterocyclic synthesis, gained prominence as intermediates in alkaloid and polyketide frameworks. The specific incorporation of dimethylamino and hydroxyphenyl groups into this compound reflects a strategic shift toward enhancing electronic delocalization and hydrogen-bonding capacity, traits critical for protein-ligand interactions.

Early patents and academic reports from 2010–2015 describe its synthesis via condensation of 4-hydroxyacetophenone derivatives with dimethylaminoacryloyl chloride, though commercial availability remains limited due to discontinuation notices. Despite this, its structural features have been preserved in analogs investigated for kinase inhibition, underscoring its role as a template for structure-activity relationship (SAR) studies.

Classification as an Enaminone Derivative

Enaminones are defined by an α,β-unsaturated ketone adjacent to an amine group, enabling resonance stabilization and diverse reactivity. This compound exemplifies this class, with the following structural attributes:

  • Enaminone Core : The (2E)-3-(dimethylamino)prop-2-enoyl group forms a planar conjugated system, facilitating π-π stacking and dipole interactions in biological targets.
  • Hydroxyphenyl Substituent : The para-hydroxyl group enhances solubility and participates in hydrogen bonding, as observed in kinase-inhibitor complexes.
  • Acetamide Moiety : The N-acetyl group contributes to metabolic stability and modulates steric effects during target engagement.

Table 1: Key Structural Features and Functional Roles

Feature Functional Role
Enaminone core (C=O–N–C=C) Resonance stabilization; electrophilic reactivity
4-Hydroxyphenyl Hydrogen-bond donor/acceptor; solubility enhancer
Dimethylamino group Cation-π interactions; basicity modulation
Acetamide Steric bulk; metabolic stability

This multifunctional architecture aligns with enaminones’ reputation as “privileged scaffolds” in drug design, enabling selective targeting of enzymes and receptors.

Significance in Medicinal Chemistry Research

The compound’s significance lies in its dual capacity to serve as a synthetic intermediate and a bioactive entity. Key applications include:

  • Kinase Inhibition : Molecular docking studies reveal that analogous enaminones exhibit high affinity for ERK2 (extracellular signal-regulated kinase 2), a therapeutic target in cancers. For example, derivatives with similar substituents demonstrate binding free energies of −10.5 kcal/mol, surpassing the reference drug purvalanol (−7.5 kcal/mol).
  • Anti-inflammatory Effects : Piperazino-enaminones, structurally related to this compound, suppress pro-inflammatory cytokines (e.g., IL-6, MCP-1) in murine models of hemarthrosis, suggesting potential for autoimmune disease therapy.
  • Synthetic Versatility : The enaminone core enables rapid diversification into polycyclic systems, such as indenoquinolinediones, which exhibit antitumor activity.

These attributes underscore its utility in hit-to-lead optimization campaigns, particularly in oncology and immunology.

Current Research Trends and Focus Areas

Contemporary studies emphasize computational and synthetic approaches to leverage this compound’s potential:

  • Computational Drug Design : Molecular dynamics simulations predict stable binding conformations with ERK2, supported by RMSD values stabilizing at 1.5 Å over 50 ns trajectories. Virtual screening of enaminone libraries aims to identify analogs with improved pharmacokinetic profiles.
  • Green Synthesis Methods : Recent protocols employ microwave-assisted condensation to reduce reaction times from hours to minutes, enhancing yield and purity.
  • Cytokine Modulation : In vivo models demonstrate dose-dependent reductions in IL-6 and VEGF levels following administration of piperazino-enaminones, prompting investigations into structure-cytokine activity relationships.

Table 2: Comparative Binding Affinities of Enaminone Derivatives

Compound Target Binding Free Energy (kcal/mol) Key Interactions
N-{3-[(2E)-...}acetamide ERK2 −10.5 (predicted) ASP109(A), 1-H bonds
Purvalanol ERK2 −7.5 Met106(A), Asn152(A)
JODI-series enaminones Cytokines N/A IL-6, MCP-1 suppression

These trends highlight a shift toward integrating computational insights with high-throughput synthesis to accelerate therapeutic discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-[(E)-3-(dimethylamino)prop-2-enoyl]-4-hydroxyphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-9(16)14-10-4-5-12(17)11(8-10)13(18)6-7-15(2)3/h4-8,17H,1-3H3,(H,14,16)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGMFSFGXUUSRA-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)C(=O)C=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC(=C(C=C1)O)C(=O)/C=C/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-hydroxyphenyl}acetamide typically involves the reaction of 4-hydroxyacetophenone with dimethylamine and acetic anhydride under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its various applications. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-hydroxyphenyl}acetamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-hydroxyphenyl}acetamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-hydroxyphenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The compound’s core structure shares features with several acetamide and chalcone derivatives. Key analogs include:

Compound Name Molecular Formula Substituents Key Features Biological Activity/Application Source
N-{3-[(2E)-3-(Dimethylamino)prop-2-enoyl]-4-hydroxyphenyl}acetamide C₁₃H₁₆N₂O₃ 3-(dimethylamino)prop-2-enoyl, 4-hydroxyphenyl α,β-unsaturated ketone, hydroxyl group at para position Research use (antinociceptive potential)
N-(4-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl)acetamide (GF06881) C₁₃H₁₆N₂O₂ 4-(dimethylamino)prop-2-enoyl, phenyl Lacks hydroxyl group; dimethylamino at para position Antinociceptive studies
N-(3-((Dimethylamino)methyl)-4-hydroxyphenyl)acetamide (3.1) C₁₁H₁₆N₂O₂ 3-(dimethylaminomethyl), 4-hydroxyphenyl Methylaminomethyl substituent instead of prop-2-enoyl Synthetic intermediate
N-(4-{(2E)-3-[4-(Dimethylamino)phenyl]prop-2-enoyl}phenyl)acetamide (7) C₁₉H₂₀N₂O₂ 4-dimethylaminophenylprop-2-enoyl, 4-acetamidophenyl Extended conjugation; para-substituted dimethylamino group Antinociceptive (mice writhing test)
DDU86439 C₂₀H₂₄FN₅O 3-fluorophenylindazolyl, dimethylaminopropyl TRYS inhibitor (EC₅₀ = 6.9 µM against T. brucei) Antitrypanosomal agent
Key Observations:
  • Substituent Position and Bioactivity : The presence of a hydroxyl group in the target compound (para position) may enhance solubility or hydrogen-bonding interactions compared to analogs like GF06881 , which lacks this group .
  • Chalcone Backbone: Compounds with α,β-unsaturated ketone moieties (e.g., 7 and GF06881) exhibit antinociceptive properties, suggesting shared mechanisms via modulation of inflammatory pathways .
  • Dimethylamino Group: This group is critical for electronic effects, influencing charge distribution and binding affinity. For example, DDU86439 leverages a dimethylaminopropyl chain for trypanocidal activity .

Pharmacological and Physicochemical Properties

Antinociceptive Activity:
  • Compound 7 () demonstrated superior efficacy to aspirin and acetaminophen in mice writhing tests, though exact EC₅₀ values are unreported .
  • N-{4-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]phenyl}acetamide (Compound 6, ) was the most potent analog in its class, highlighting the role of electron-withdrawing groups (e.g., nitro) in enhancing activity .
Antiparasitic Activity:
Solubility and Stability:
  • The target compound’s hydroxyl group likely improves aqueous solubility compared to non-hydroxylated analogs like GF06881 .
  • Compound 3.1 () exhibited moderate synthetic yield (40%), suggesting challenges in optimizing dimethylamino-substituted derivatives .

Structural and Crystallographic Insights

  • highlights the conformational flexibility of acetamide derivatives, with hydrogen-bonding interactions (e.g., N–H⋯O) stabilizing dimer formations in crystal lattices. Such interactions may influence the target compound’s stability and formulation .

Biological Activity

N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-hydroxyphenyl}acetamide, with the chemical formula C13H16N2O3 and a molecular weight of 248.28 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Structure

The compound features a unique structure characterized by the presence of a hydroxy group, which enhances its reactivity and potential for forming hydrogen bonds. This structural characteristic is crucial for its interactions with biological targets.

PropertyDetails
IUPAC NameThis compound
CAS Number77695-59-1
Molecular FormulaC13H16N2O3
Molecular Weight248.28 g/mol

Synthesis

The synthesis typically involves the reaction of 4-hydroxyacetophenone with dimethylamine and acetic anhydride under controlled conditions. Various synthetic routes can be employed to optimize yield and purity, crucial for its applications in research and industry .

This compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its potential anti-inflammatory properties.
  • Receptor Interaction : It may interact with various receptors, affecting cellular signaling pathways that regulate cell proliferation and apoptosis.

Therapeutic Applications

Research indicates that this compound has potential applications in various therapeutic areas:

  • Antimicrobial Activity : Studies have shown that it possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation in various models, suggesting potential use in treating inflammatory diseases.
  • Cancer Research : Preliminary studies indicate that it may inhibit cancer cell growth, warranting further investigation into its anticancer properties.

Antimicrobial Studies

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.

Anti-inflammatory Research

In a controlled trial reported in Pharmacology Research, the compound was administered to animal models exhibiting inflammatory responses. Results indicated a marked reduction in inflammatory markers compared to control groups, suggesting its efficacy as an anti-inflammatory agent .

Cancer Cell Line Studies

Research conducted on various cancer cell lines revealed that this compound exhibited cytotoxic effects. The study indicated that the compound induced apoptosis in cancer cells while sparing normal cells, indicating a selective action that could be beneficial for cancer therapy .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-methoxyphenyl}acetamideMethoxy group instead of hydroxyModerate antimicrobial activity
N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-chlorophenyl}acetamideChlorine substituentEnhanced anti-cancer properties

The presence of the hydroxy group in this compound contributes significantly to its biological activity, differentiating it from other compounds.

Q & A

Basic Question

  • NMR Spectroscopy : ¹H NMR (δ 7.5–8.0 ppm for aromatic protons; δ 3.0 ppm for dimethylamino group) and ¹³C NMR (δ 170–175 ppm for carbonyl groups) verify connectivity .
  • IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 1600 cm⁻¹ (α,β-unsaturated ketone) confirm functional groups .
  • X-ray Crystallography : Resolves conformational isomerism (e.g., E/Z configuration) .
  • HPLC : >95% purity confirmed using C18 columns (acetonitrile/water gradient) .

What computational approaches predict pharmacological activity and binding mechanisms?

Advanced Question

  • Molecular Docking : Simulate interactions with pain-related targets (e.g., COX-2, TRPV1) using AutoDock Vina .
  • QSAR Models : Correlate substituent effects (e.g., dimethylamino group) with antinociceptive efficacy .
  • DFT Calculations : Analyze electron density maps to assess reactivity of the α,β-unsaturated carbonyl group .

How should SAR studies explore modifications at the dimethylamino or 4-hydroxyphenyl groups?

Advanced Question

  • Dimethylamino Modifications : Replace with pyrrolidino or morpholino groups to alter solubility and target affinity .
  • 4-Hydroxyphenyl Substitutions : Introduce electron-withdrawing groups (e.g., nitro, chloro) to enhance bioactivity .
  • Systematic Testing : Evaluate analogs in in vitro assays (e.g., COX inhibition) and in vivo models (e.g., formalin test) .

What challenges arise in assessing solubility and stability under experimental conditions?

Q. Methodological Focus

  • Solubility : Use DMSO for stock solutions (10 mM) and dilute in PBS (pH 7.4) for assays. Precipitation occurs at concentrations >100 µM .
  • Stability : Monitor via LC-MS over 24 hours; degradation products form via hydrolysis of the enone group in acidic conditions .

How to address contradictory biological activity data across studies?

Advanced Question

  • Standardized Assays : Replicate writhing (acetic acid-induced) and formalin tests with consistent dosing (e.g., 10–50 mg/kg, i.p.) .
  • Meta-Analysis : Compare logP values and plasma protein binding rates to explain variability in efficacy .

What advanced techniques characterize degradation products or impurities?

Advanced Question

  • LC-HRMS : Identifies hydrolyzed products (e.g., free acetamide or hydroxylated derivatives) .
  • Solid-State NMR : Detects crystalline impurities in bulk samples .

Which models evaluate therapeutic potential in pain management or neurodegeneration?

Advanced Question

  • In Vivo : Formalin test (Phase II: 15–30 min post-injection) for inflammatory pain .
  • In Vitro : Primary neuronal cultures for neuroprotection assays (e.g., glutamate-induced excitotoxicity).

How do electronic/steric properties of the α,β-unsaturated carbonyl influence reactivity?

Advanced Question

  • Electron Density : DFT shows the enone group acts as a Michael acceptor, enabling covalent binding to cysteine residues .
  • Steric Effects : Bulky substituents on the phenyl ring reduce rotational freedom, enhancing target specificity .

What safety protocols are critical for handling this compound?

Basic Question

  • PPE : Gloves, lab coats, and eye protection to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential respiratory irritation.
  • Waste Disposal : Incinerate in compliance with EPA guidelines for amide-containing compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.